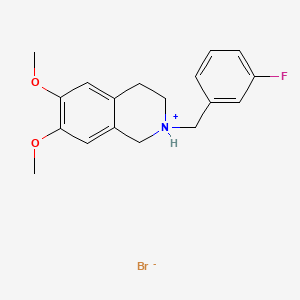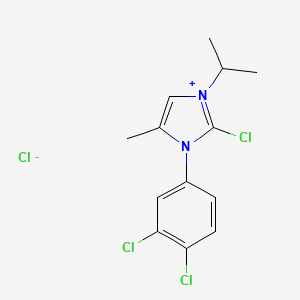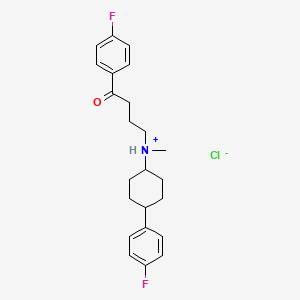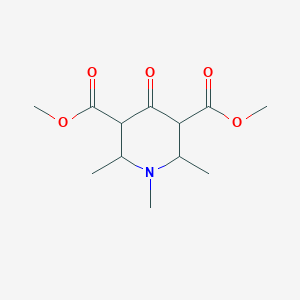
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the cyclization of amine-substituted enones. One common method is the acid-mediated 6-endo-trig cyclization, which generates the 4-oxopiperidine products in high yields. The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for solvent, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include brominated derivatives, methoxy derivatives, and other substituted piperidine compounds. These products are often characterized using NMR spectroscopy and other analytical techniques .
Aplicaciones Científicas De Investigación
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. Detailed studies using quantum-chemical calculations and NMR spectroscopy have provided insights into the reaction pathways and intermediates formed during its chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a diethyl ester group instead of a dimethyl ester group.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups on the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
46863-19-8 |
|---|---|
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-8(11(15)17-4)10(14)9(12(16)18-5)7(2)13(6)3/h6-9H,1-5H3 |
Clave InChI |
WLQFHSNVPVXSLV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C(C(N1C)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


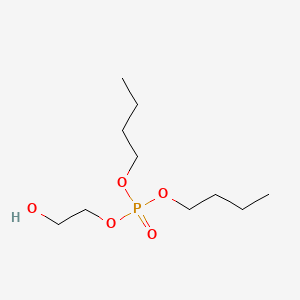
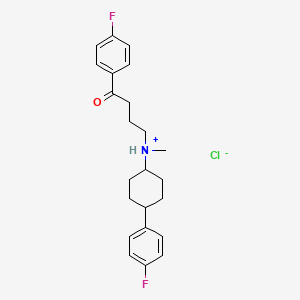
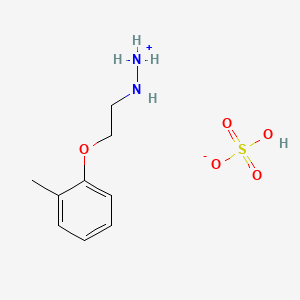
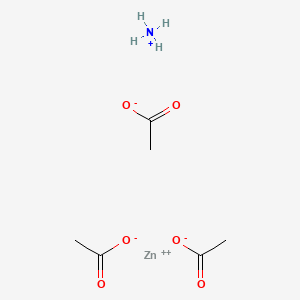
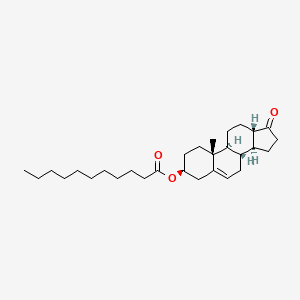
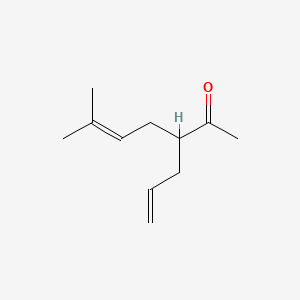


![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)

